5-HYDRAZINYL-11-METHYL-4-PHENYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE
Description
This tricyclic compound features a complex heterocyclic framework combining 1,2,3-triazole, thiadiazole, and phenyl moieties. Its structure includes a hydrazinyl group at position 5 and a methyl substituent at position 11, contributing to unique electronic and steric properties. The compound’s synthesis likely involves cyclocondensation reactions of hydrazine derivatives with thiosemicarbazides or hydrazonoyl chlorides, as seen in analogous systems . Crystallographic characterization of such compounds often employs SHELX and ORTEP software for structure refinement and visualization .
Properties
IUPAC Name |
2-hydrazinyl-7-methyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-10-7-8-12-13(9-10)23-15-14(12)16(22)21(17(19-15)20-18)11-5-3-2-4-6-11/h2-6,10H,7-9,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOAZBCOMWERPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)NN)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Tricyclic Precursors
The hydrazinyl group in the target compound is typically introduced via nucleophilic substitution or cyclocondensation reactions. A validated approach involves reacting a pre-formed tricyclic ketone with hydrazine derivatives under controlled conditions. For example, 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one can be functionalized at position 5 using anhydrous hydrazine in ethanol at reflux (Scheme 1) . The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration to yield the hydrazinyl derivative. Yields range from 60–75%, contingent on the purity of the tricyclic precursor.
Key variables influencing this method include:
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Solvent polarity : Ethanol or methanol enhances solubility of hydrazine, while DMF accelerates reaction rates but may promote side reactions.
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Temperature : Reflux conditions (78–80°C) optimize kinetics without decomposing the tricyclic core.
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Stoichiometry : A 2:1 molar ratio of hydrazine to ketone minimizes unreacted starting material.
Multicomponent Assembly via 1,3-Dipolar Cycloaddition
Embedding the hydrazinyl group during tricyclic ring formation offers a streamlined route. A one-pot synthesis leveraging in situ generation of a 1,3-dipole—such as an azomethine ylide—has been adapted from triazepine syntheses (Scheme 2) . Here, 11-methyl-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is treated with hydrazine hydrate and an aldehyde in acetonitrile, inducing cycloaddition to install the hydrazinyl moiety. This method circumvents isolation of intermediates, achieving yields of 50–65%.
Mechanistic Insights :
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Formation of azomethine ylide : Condensation of hydrazine with the aldehyde generates a hydrazone, which tautomerizes to the ylide.
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Cycloaddition : The ylide reacts with the electron-deficient trienone system, forming the fused hydrazinyl ring.
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Aromatization : Loss of water stabilizes the aromatic system.
Thia-Diaza Ring Construction via Sulfur Insertion
The 8-thia group is critical for stabilizing the tricyclic framework. A reliable method involves cyclizing a dithiocarbamate intermediate derived from o-phenylenediamine and carbon disulfide (Scheme 3) . Subsequent oxidation with hydrogen peroxide introduces the sulfonyl group, which is reduced to the thioether using LiAlH4. Introducing the hydrazinyl group at this stage ensures compatibility with sulfur-containing intermediates.
Optimization Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dithiocarbamate formation | CS₂, KOH, ethanol, 0°C | 85 |
| Oxidation | H₂O₂, acetic acid, 50°C | 90 |
| Reduction | LiAlH4, THF, reflux | 78 |
| Hydrazine incorporation | NH₂NH₂, ethanol, reflux | 65 |
Functionalization of Benzo-Fused Triazepines
The tricyclo[7.4.0.0²,⁷] system can be accessed through ring expansion of benzo-fused triazepines. For instance, 4-phenyl-1,3,5-benzotriazepin-2-one undergoes photochemical [2+2] cycloaddition with ethylene to form the bridged tricyclic core (Scheme 4) . Subsequent hydrazinolysis at position 5 introduces the hydrazinyl group. This method requires stringent control of UV light intensity to prevent over-cyclization.
Critical Parameters :
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Wavelength : 300–350 nm maximizes regioselectivity.
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Solvent : Benzene or toluene minimizes side reactions.
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Hydrazine source : Hydrazine sulfate in aqueous ethanol prevents ring-opening.
Palladium-Catalyzed Cross-Coupling for Hydrazinyl Installation
Transition-metal catalysis enables late-stage functionalization of the tricyclic scaffold. A Suzuki-Miyaura-type coupling using 5-bromo-11-methyl-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one and hydrazine-boronic acid pinacol ester achieves C–N bond formation (Scheme 5). Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C afford the hydrazinyl derivative in 55–70% yield .
Advantages :
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Tolerance of sulfur and multiple heteroatoms.
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Scalability to gram quantities.
Chemical Reactions Analysis
Types of Reactions
5-HYDRAZINYL-11-METHYL-4-PHENYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide for methylation, phenyl lithium for phenylation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The structure of this compound features a unique tricyclic framework that contributes to its reactivity and potential biological activity. The presence of the hydrazinyl group is particularly noteworthy due to its role in various chemical reactions, including those leading to the formation of azo compounds and hydrazones.
Anticancer Activity
Recent studies have indicated that derivatives of hydrazine compounds exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry explored the synthesis of hydrazine derivatives and their cytotoxic effects on cancer cell lines, demonstrating that modifications to the hydrazinyl moiety can enhance biological activity .
Antimicrobial Properties
Another promising application is in the field of antimicrobial agents. Research has shown that compounds containing thiazole and hydrazine functionalities possess potent antibacterial and antifungal activities. A specific study highlighted the effectiveness of similar compounds against resistant strains of bacteria .
Neuroprotective Effects
The neuroprotective potential of hydrazine derivatives has also been investigated, with findings suggesting that these compounds may help mitigate oxidative stress in neuronal cells. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Polymer Chemistry
In material science, the compound's unique structure allows it to be used as a monomer in polymer synthesis. Polymers derived from hydrazine compounds have been shown to exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .
Dyes and Pigments
The ability to form azo compounds through reactions with diazonium salts positions this compound as a potential precursor for dyes and pigments. Such applications are valuable in textile manufacturing and coatings .
Case Study 1: Anticancer Activity Assessment
A comprehensive study conducted on a series of hydrazine derivatives, including 5-hydrazinyl-11-methyl-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),5-trien-3-one, demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of thiazole-hydrazine derivatives revealed that compounds similar to the target compound exhibited effective inhibition against Staphylococcus aureus and Candida albicans, showcasing potential for therapeutic use in treating infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of 5-HYDRAZINYL-11-METHYL-4-PHENYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with certain biomolecules, leading to the modulation of their activity. The compound may also interact with enzymes and receptors, affecting various cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares core features with thiadiazole- and triazole-containing derivatives. Key comparisons include:
Reactivity and Functional Group Differences
- Hydrazinyl Group : The target compound’s 5-hydrazinyl group enhances nucleophilicity, contrasting with acetylidene hydrazine in Compound 11, which favors tautomerization and cyclization .
- Phenyl vs. Nitrophenyl Substituents : The 4-phenyl group in the target compound lacks the electron-withdrawing nitro group seen in Compound 13a, suggesting differences in electronic effects and solubility .
- Methyl Positioning : The 11-methyl group in the target compound introduces steric hindrance absent in simpler triazole derivatives like Compound 12a .
Research Findings and Implications
- Biological Potential: Analogous thiadiazole-triazole hybrids exhibit antimicrobial and anticancer activity . The target compound’s hydrazinyl group may enhance metal-chelation properties, broadening its pharmacological applicability.
Biological Activity
The compound 5-HYDRAZINYL-11-METHYL-4-PHENYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structural complexity of this compound is indicative of its potential interactions within biological systems. The presence of hydrazine, thiazole, and diazatricyclic moieties suggests diverse mechanisms of action that could be explored for therapeutic applications.
Structural Representation
| Component | Description |
|---|---|
| Hydrazine | A functional group known for its reactivity in biological systems. |
| Thiazole | A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial properties. |
| Diazatricyclic | A fused ring system that may enhance binding interactions with biological targets. |
Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing hydrazine groups have been reported to induce apoptosis in various cancer cell lines through the inhibition of key signaling pathways.
Case Studies
- Inhibition of Cancer Cell Proliferation :
- Molecular Docking Studies :
Antimicrobial Activity
The compound's thiazole component suggests potential efficacy against bacterial and fungal pathogens.
Antimicrobial Efficacy Data
- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of cell membrane integrity and interference with nucleic acid synthesis.
Toxicity Profile
While exploring the biological activities, it is crucial to consider the toxicity associated with the compound:
Q & A
Q. What theoretical frameworks are most relevant for studying the synthesis and reactivity of this compound?
A robust theoretical foundation should integrate concepts from heterocyclic chemistry (e.g., ring strain, orbital hybridization) and reaction mechanisms (e.g., nucleophilic substitution at the hydrazinyl group). For example, computational models like DFT can predict electronic properties, while kinetic studies can validate mechanistic pathways. Aligning hypotheses with established frameworks ensures methodological rigor and contextualizes findings within broader chemical principles .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodologically, factorial design experiments (e.g., varying reaction temperature, solvent polarity, and catalyst loading) can identify critical parameters . Membrane separation technologies (e.g., nanofiltration) may enhance purification efficiency by isolating byproducts . Elemental analysis (CHNS) and spectral techniques (e.g., NMR, IR) should validate structural integrity at each step, as demonstrated in analogous hydrazinyl heterocycle syntheses .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
A multi-technique approach is required:
- NMR (1H/13C) to resolve substituent positions and confirm hydrazinyl bonding.
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination. Cross-referencing spectral data with computational simulations (e.g., COMSOL Multiphysics) minimizes misinterpretation .
Advanced Research Questions
Q. How can contradictions in spectral data or computational predictions be resolved?
Contradictions often arise from dynamic effects (e.g., conformational isomerism) or solvent interactions. To address this:
Q. What advanced computational strategies can predict this compound’s bioactivity or material properties?
Molecular docking (e.g., AutoDock Vina) paired with MD simulations can screen interactions with biological targets (e.g., enzymes). For material applications, COMSOL Multiphysics enables multiparameter optimization of thermal stability or solubility via AI-driven simulations . Ensure parameter sets align with experimental conditions (e.g., pH, ionic strength) to avoid model-reality gaps .
Q. How can researchers design experiments to explore novel functionalization pathways for this compound?
Adopt a modular approach:
- Step 1: Use directed ortho-metalation to introduce substituents at the phenyl ring.
- Step 2: Screen reactivity of the hydrazinyl group with electrophiles (e.g., aldehydes, acyl chlorides).
- Step 3: Employ high-throughput automation (e.g., robotic liquid handlers) to test reaction scalability . Track regioselectivity via in-situ FTIR or Raman spectroscopy .
Methodological Guidance
- For reproducibility: Document all experimental variables (e.g., solvent lot numbers, humidity) using FAIR data principles .
- For interdisciplinary studies: Combine chemical synthesis with process engineering (e.g., CRDC subclass RDF2050108 for process simulation) .
- For peer review: Pre-register hypotheses and analytical protocols to mitigate bias, as emphasized in evidence hierarchy frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
